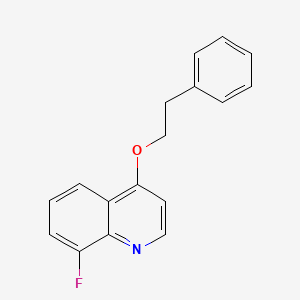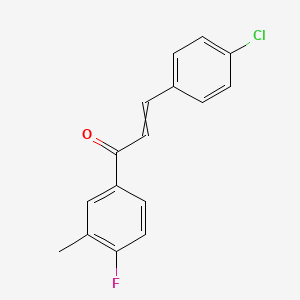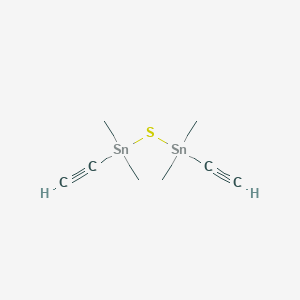
6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide is a complex organic compound with a unique structure that includes an indole core, a decanoylamino group, and a sulfanylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indole core, the introduction of the decanoylamino group, and the attachment of the sulfanylethyl group. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The indole core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylethyl group can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The indole core can bind to proteins and enzymes, modulating their activity. The sulfanylethyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The decanoylamino group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Octanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide
- 6-(Hexanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide
Uniqueness
6-(Decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide is unique due to its longer decanoylamino chain, which can influence its biological activity and solubility. This structural difference can result in distinct interactions with molecular targets compared to its shorter-chain analogs.
Propiedades
Número CAS |
116336-84-6 |
|---|---|
Fórmula molecular |
C21H31N3O2S |
Peso molecular |
389.6 g/mol |
Nombre IUPAC |
6-(decanoylamino)-N-(2-sulfanylethyl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C21H31N3O2S/c1-2-3-4-5-6-7-8-9-20(25)24-16-14-18(21(26)23-12-13-27)17-10-11-22-19(17)15-16/h10-11,14-15,22,27H,2-9,12-13H2,1H3,(H,23,26)(H,24,25) |
Clave InChI |
QLLOIUKQYUACKX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)NC1=CC(=C2C=CNC2=C1)C(=O)NCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro[tris(trimethylsilyl)methyl]indiganyl--water (1/1)](/img/structure/B14305875.png)
![Dimethyl 2,2'-[(propan-2-yl)phosphanediyl]diacetate](/img/structure/B14305882.png)



![6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305907.png)
![Methyl 8-[3-(3-oxooct-1-EN-1-YL)oxiran-2-YL]octanoate](/img/structure/B14305917.png)


![[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14305934.png)
![1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene](/img/structure/B14305939.png)



